Methyl 4-(chloromethyl)-3,5-difluorobenzoate Methyl 4-(chloromethyl)-3,5-difluorobenzoate
Brand Name: Vulcanchem
CAS No.: 1263283-69-7
VCID: VC0164094
InChI: InChI=1S/C9H7ClF2O2/c1-14-9(13)5-2-7(11)6(4-10)8(12)3-5/h2-3H,4H2,1H3
SMILES: COC(=O)C1=CC(=C(C(=C1)F)CCl)F
Molecular Formula: C9H7ClF2O2
Molecular Weight: 220.6

Methyl 4-(chloromethyl)-3,5-difluorobenzoate

CAS No.: 1263283-69-7

Cat. No.: VC0164094

Molecular Formula: C9H7ClF2O2

Molecular Weight: 220.6

* For research use only. Not for human or veterinary use.

Methyl 4-(chloromethyl)-3,5-difluorobenzoate - 1263283-69-7

Specification

CAS No. 1263283-69-7
Molecular Formula C9H7ClF2O2
Molecular Weight 220.6
IUPAC Name methyl 4-(chloromethyl)-3,5-difluorobenzoate
Standard InChI InChI=1S/C9H7ClF2O2/c1-14-9(13)5-2-7(11)6(4-10)8(12)3-5/h2-3H,4H2,1H3
Standard InChI Key RWNXTXQXCJVRLY-UHFFFAOYSA-N
SMILES COC(=O)C1=CC(=C(C(=C1)F)CCl)F

Introduction

Methyl 4-(chloromethyl)-3,5-difluorobenzoate is a chemical compound with the molecular formula C₉H₇ClF₂O₂ and a molecular weight of 220.60 g/mol . It is also known as 4-Chloromethyl-3,5-difluoro-benzoic acid methyl ester . This compound is used in various chemical syntheses due to its reactive chloromethyl group and fluorinated aromatic ring.

Synthesis and Applications

Methyl 4-(chloromethyl)-3,5-difluorobenzoate is synthesized through a multi-step process involving the fluorination of a benzene ring, followed by the introduction of a chloromethyl group and esterification with methanol. This compound is valuable in organic synthesis due to its reactive sites, which can undergo various transformations such as nucleophilic substitution reactions.

Hazard Information

  • Hazard Class: Not explicitly classified, but handling should be cautious due to the presence of chlorine and fluorine.

  • Safety Precautions: Wear protective clothing, gloves, and safety glasses. In case of inhalation, move the victim to fresh air and provide oxygen if necessary .

Environmental Impact

The environmental impact of this compound is not well-documented, but as with many fluorinated compounds, it may have persistence in the environment. Proper disposal and handling are essential to minimize environmental risks.

Research Findings and Applications

Methyl 4-(chloromethyl)-3,5-difluorobenzoate is used in the synthesis of complex organic molecules, including pharmaceuticals and materials science applications. Its fluorinated structure provides unique properties that can enhance biological activity or material performance.

Chemical Reactions

This compound can undergo various chemical reactions, such as:

  • Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles to form new derivatives.

  • Cross-Coupling Reactions: The presence of fluorine atoms can influence the reactivity in cross-coupling reactions.

Biological Activity

While specific biological activities of this compound are not widely reported, fluorinated compounds often exhibit enhanced bioavailability and metabolic stability, making them interesting candidates for drug development.

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